molecular formula C21H21ClN2O5S B2661819 (6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251560-43-6

(6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No. B2661819
CAS RN: 1251560-43-6
M. Wt: 448.92
InChI Key: CGNCSYGBZLUSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C21H21ClN2O5S and its molecular weight is 448.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Properties

One study focused on the synthesis and antioxidant properties of similar compounds. The research highlighted the potential of these compounds as antioxidants, which could be utilized in developing therapeutic agents against oxidative stress-related diseases (Çetinkaya et al., 2012). Antioxidants are crucial in combating cellular damage caused by free radicals, suggesting that compounds with similar structures might exhibit beneficial antioxidant activities.

Clathrate Formation and Molecular Interactions

Another study explored the role of edge-to-face interactions between aromatic rings in the clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene. This research provides insights into the molecular interactions and potential applications of such compounds in designing new materials with specific molecular recognition properties (Eto et al., 2011).

Antimicrobial Activities

The antimicrobial properties of related compounds have also been studied, indicating potential applications in developing new antimicrobial agents. One such study on 8-Ethoxycoumarin derivatives showcases the importance of structural modification to enhance antimicrobial activity (Mohamed et al., 2012). This suggests that similar structural compounds could be synthesized and tested for their efficacy against various microbial pathogens.

Photo-reorganization and Green Chemistry

Research into the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones highlights a green and convenient synthesis method for angular pentacyclic compounds. This indicates the potential for employing similar compounds in green chemistry applications, providing a sustainable approach to chemical synthesis (Dalal et al., 2017).

Novel Synthesis Approaches

The synthesis of novel compounds for potential PET imaging of LRRK2 enzyme in Parkinson's disease demonstrates the relevance of similar molecules in biomedical research and drug development (Wang et al., 2017). This suggests that compounds with related structures could be explored for their applications in neurodegenerative disease research and therapy.

properties

IUPAC Name

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-2-29-17-6-4-16(5-7-17)24-14-20(21(25)23-9-11-28-12-10-23)30(26,27)19-8-3-15(22)13-18(19)24/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNCSYGBZLUSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.